molecular formula C24H17F2N3 B2544949 3-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]-8-methyl-5H-pyrazolo[4,3-c]quinoline CAS No. 866339-81-3

3-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]-8-methyl-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2544949
CAS No.: 866339-81-3
M. Wt: 385.418
InChI Key: UBLOBFFUPSPSQE-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]-8-methyl-5H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of pyrazoloquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]-8-methyl-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of appropriate hydrazines with β-diketones under acidic or basic conditions.

    Quinoline Formation: The pyrazole intermediate is then subjected to cyclization reactions to form the quinoline core. This step often requires the use of strong acids or bases as catalysts.

    Introduction of Fluorophenyl Groups: The final step involves the introduction of fluorophenyl groups through nucleophilic substitution reactions. This step may require the use of fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]-8-methyl-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: NaBH4, LiAlH4, H2/Pd-C

    Substitution: Alkyl halides, acyl chlorides, NFSI, Selectfluor

Major Products Formed

    Oxidation: Quinoline N-oxides

    Reduction: Reduced pyrazoloquinoline derivatives

    Substitution: Functionalized pyrazoloquinoline derivatives

Scientific Research Applications

3-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]-8-methyl-5H-pyrazolo[4,3-c]quinoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and fluorescent dyes.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]-8-methyl-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, leading to modulation of their activity. For example, it may inhibit the activity of certain kinases or transcription factors, thereby affecting cell signaling pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

    3-(4-fluorophenyl)-1H-pyrazole: A simpler pyrazole derivative with similar fluorophenyl groups.

    4-(4-fluorophenyl)quinoline: A quinoline derivative with a single fluorophenyl group.

    8-methylquinoline: A quinoline derivative with a methyl group at the 8-position.

Uniqueness

3-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]-8-methyl-5H-pyrazolo[4,3-c]quinoline is unique due to its combination of fluorophenyl groups and the pyrazoloquinoline core

Properties

IUPAC Name

3-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]-8-methylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17F2N3/c1-15-5-10-22-20(11-15)24-21(14-29(22)13-16-3-2-4-19(26)12-16)23(27-28-24)17-6-8-18(25)9-7-17/h2-12,14H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBLOBFFUPSPSQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=C(C=C4)F)CC5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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